
5-Bromo-2,3-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-dihydrofuran is a non-aromatic heterocyclic compound containing a bromine atom attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydrofuran typically involves the cyclization of 1,2-dibromohomoallylic alcohols. This process is catalyzed by copper (Cu) and involves intramolecular cyclization . The starting materials, 1,2-dibromohomoallylic alcohols, can be prepared in just two steps from aromatic and aliphatic aldehydes and ketones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-dihydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted dihydrofurans.
Oxidation Reactions: Products include oxidized derivatives of dihydrofuran.
Reduction Reactions: Products include reduced forms of dihydrofuran.
Scientific Research Applications
5-Bromo-2,3-dihydrofuran has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-Bromo-2,3-dihydrofuran exerts its effects is primarily through its interactions with molecular targets in biological systems. The bromine atom and the furan ring play crucial roles in its reactivity and interactions with enzymes and receptors. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to participate in various biochemical processes .
Comparison with Similar Compounds
4-Bromo-2,3-dihydrofuran: Another brominated dihydrofuran with similar structural features.
2,5-Dihydrofuran: A non-brominated analog with different reactivity and applications.
Benzofuran Derivatives: Compounds with a fused benzene ring, exhibiting different biological activities and applications.
Uniqueness: 5-Bromo-2,3-dihydrofuran is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C4H5BrO |
|---|---|
Molecular Weight |
148.99 g/mol |
IUPAC Name |
5-bromo-2,3-dihydrofuran |
InChI |
InChI=1S/C4H5BrO/c5-4-2-1-3-6-4/h2H,1,3H2 |
InChI Key |
LJCAZTLIYVNZLX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


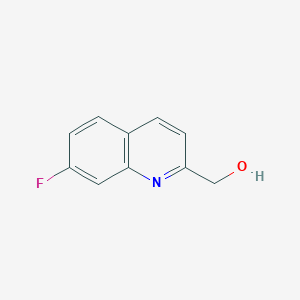

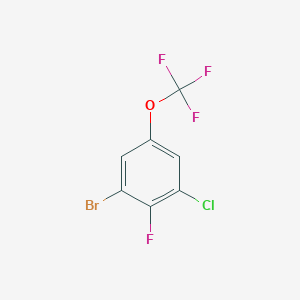

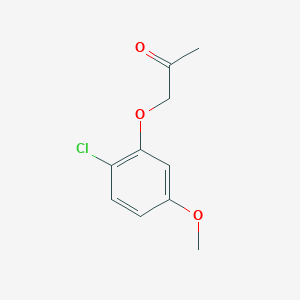
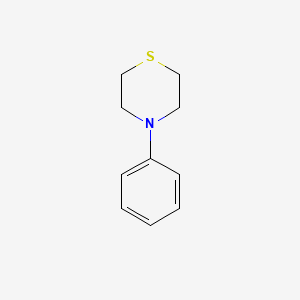
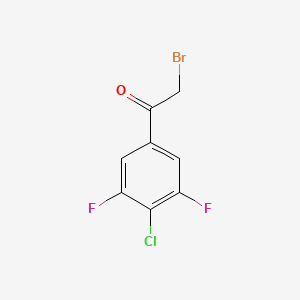

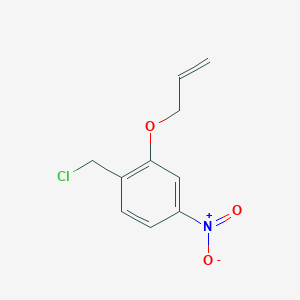
![3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11721237.png)

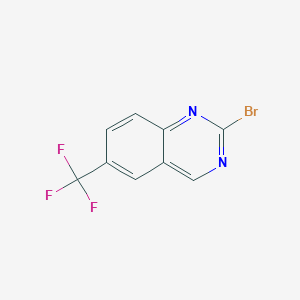
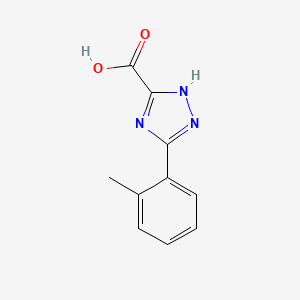
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11721250.png)
